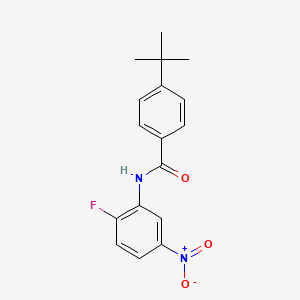
4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a fluoro group, and a nitro group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide typically involves the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Amidation: The formation of the benzamide structure by reacting an amine with a carboxylic acid derivative.
For example, one synthetic route involves the nitration of a precursor compound followed by fluorination and subsequent amidation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration, fluorination, and amidation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
反応の種類
4-tert-ブチル-N-(2-フルオロ-5-ニトロフェニル)ベンゾアミドは、以下のものを含むさまざまな化学反応を起こす可能性があります。
酸化: 特定の条件下で、ニトロ基をアミノ基に還元できます。
還元: この化合物を還元して、さまざまな誘導体を生成できます。
置換: 求核置換反応により、フルオロ基を他の官能基に置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや触媒存在下での水素ガスなどの還元剤を使用できます。
置換: 求核置換反応は、メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬を使用して行うことができます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、ニトロ基の還元によってアミノ誘導体が生成される可能性があり、置換反応によってさまざまな官能基が分子に導入される可能性があります .
4. 科学研究への応用
4-tert-ブチル-N-(2-フルオロ-5-ニトロフェニル)ベンゾアミドは、いくつかの科学研究に応用されています。
化学: これは、より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、酵素阻害やタンパク質-リガンド相互作用に関連する研究に使用できます。
科学的研究の応用
4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes
作用機序
4-tert-ブチル-N-(2-フルオロ-5-ニトロフェニル)ベンゾアミドの作用機序は、特定の分子標的との相互作用を含みます。フルオロ基とニトロ基は、標的タンパク質と水素結合と静電相互作用に関与し、その活性を影響を与える可能性があります。 この化合物は、生物学的効果を調節する代謝変換を受けることもあります .
6. 類似の化合物との比較
類似の化合物
4-tert-ブチル-2’-フルオロ-5’-ニトロベンザニリド: 置換基の位置がわずかに異なる類似の構造.
3-ブロモ-4-(tert-ブチル)-N-(2-フルオロ-5-ニトロフェニル)ベンゾアミド: 特定の位置に水素原子ではなく臭素原子を含む.
独自性
4-tert-ブチル-N-(2-フルオロ-5-ニトロフェニル)ベンゾアミドは、明確な化学的および生物学的特性を付与する官能基の特定の組み合わせによって特徴付けられます。フルオロ基とニトロ基の両方の存在は、その反応性とさまざまな用途の可能性を高めます。
類似化合物との比較
Similar Compounds
4-tert-butyl-2’-fluoro-5’-nitrobenzanilide: Similar structure with slight variations in the position of substituents.
3-bromo-4-(tert-butyl)-N-(2-fluoro-5-nitrophenyl)benzamide: Contains a bromine atom instead of a hydrogen atom at a specific position.
Uniqueness
4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluoro and nitro groups enhances its reactivity and potential for diverse applications.
生物活性
4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, a nitro group, and a fluorinated phenyl moiety, contributing to its unique reactivity and biological profile. The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives with a tert-butyl substitution have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted that certain compounds in this class inhibited bacterial growth at concentrations as low as 3.9 µg/mL .
Antiplasmodial Activity
Recent studies have focused on the antiplasmodial activity of benzamide derivatives against Plasmodium falciparum, the causative agent of malaria. Compounds similar to this compound demonstrated IC50 values in the sub-micromolar range, indicating potent activity against the parasite while maintaining low cytotoxicity towards human cells .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The nitro group can undergo reduction to form an amino group, which may interact with specific enzymes or receptors, inhibiting their function.
- Disruption of Cellular Processes : Similar compounds have been shown to interfere with mitochondrial electron transport chains and hemoglobin catabolism in parasites .
- Binding Interactions : The compound's structure allows it to engage in π-stacking interactions and hydrogen bonding with target proteins, enhancing its binding affinity and biological efficacy .
Study on Antimicrobial Activity
A recent investigation into the antimicrobial properties of related compounds found that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined through broth microdilution assays, revealing effective antimicrobial action at micromolar concentrations.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 3.9 | S. aureus |
| Similar Benzamide Derivative | 6.2 | E. coli |
Study on Antiplasmodial Activity
In another study, the antiplasmodial activity was assessed using the NF54 strain of P. falciparum. The compound demonstrated an IC50 value of 0.2690 µM with an excellent selectivity index (SI), indicating its potential as a lead compound for further development.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 0.2690 | 460 |
| Control Compound | 0.4134 | 316.9 |
特性
分子式 |
C17H17FN2O3 |
|---|---|
分子量 |
316.33 g/mol |
IUPAC名 |
4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide |
InChI |
InChI=1S/C17H17FN2O3/c1-17(2,3)12-6-4-11(5-7-12)16(21)19-15-10-13(20(22)23)8-9-14(15)18/h4-10H,1-3H3,(H,19,21) |
InChIキー |
GUQPSUMDOMLCPR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















